Octane-1,2,8-triol

Description

Significance of Octane-1,2,8-triol as a Triol System in Organic Chemistry Research

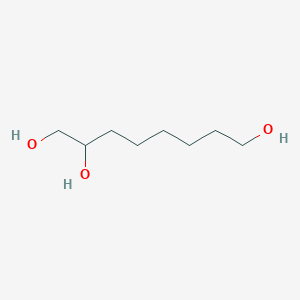

This compound is an organic compound featuring an eight-carbon backbone with three hydroxyl (-OH) groups located at the first, second, and eighth positions. cymitquimica.com This structure defines it as a triol, a class of polyols that are of significant interest in organic chemistry. cymitquimica.comsmolecule.com The presence of multiple hydroxyl groups imparts specific chemical properties, such as increased polarity and the capacity for extensive hydrogen bonding, which enhances its solubility in polar solvents compared to its parent hydrocarbon, octane (B31449). cymitquimica.com

The particular arrangement of functional groups in this compound is noteworthy. It possesses a vicinal diol (at C1 and C2) and a primary alcohol (at C8) separated by a flexible hydrocarbon chain. This distinct architecture allows for a range of chemical transformations. The hydroxyl groups can participate in fundamental organic reactions such as esterification, oxidation, and etherification, making it a versatile building block for the synthesis of more complex molecules. smolecule.com The spatial separation of the 1,2-diol from the terminal hydroxyl group allows for selective reactions, a feature highly valued in synthetic chemistry for creating polymers and other materials with specific properties. smolecule.com

| Property | Data |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 382631-43-8 |

| Appearance | White to Almost white powder to crystal |

| SMILES | OCCCCCCC(O)CO |

| InChI Key | GKCGJDQACNSNBB-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. cymitquimica.com

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is primarily centered on its applications as a specialized chemical intermediate and its potential role in material science. While extensive, dedicated studies on this specific triol are limited, its structural similarity to other long-chain polyols provides context for its potential research applications.

In the field of organic synthesis, long-chain aliphatic alcohols are recognized as important constituents of natural products and as synthetic precursors. scholarsresearchlibrary.commmsl.cz The trifunctional nature of this compound makes it a valuable starting material. For instance, research on related diols like 1,8-Octanediol (B150283) highlights their use as monomers in the synthesis of polyesters and polyurethanes. wikipedia.orgresearchgate.net This suggests that this compound could be employed to create cross-linked or functionalized polymers, where the additional hydroxyl group could modify properties like hydrophilicity, thermal stability, and mechanical strength.

The presence of multiple hydroxyl groups also suggests potential applications as a surfactant or emulsifier in various formulations. cymitquimica.com The unique structure, with a hydrophilic head (the 1,2-diol) and a second hydrophilic point at the end of a lipophilic tail, may impart specific surface-active properties of interest in materials and formulation science. cymitquimica.com While direct biological activity research on this compound is not widely published, other long-chain aliphatic polyols have been isolated from natural sources and investigated for their biological properties. scholarsresearchlibrary.com

| Research Area | Focus | Potential Application of this compound | Related Research Compounds |

| Polymer Chemistry | Use as a monomer or cross-linking agent. | Synthesis of polyesters, polyurethanes, and other polymers with tailored properties. | 1,8-Octanediol, Adipic acid |

| Organic Synthesis | A versatile building block for complex molecules. | Intermediate in multi-step synthetic pathways. | Heptane-1,4,7-triol, Octane-1,4,8-triol |

| Material Science | Component in specialized formulations. | Potential use as a surfactant, emulsifier, or plasticizer. | Glycerol, 1,2-Octanediol |

Table 2: Summary of Research Areas Relevant to this compound. cymitquimica.comwikipedia.orgresearchgate.netthieme-connect.comwikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octane-1,2,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-6-4-2-1-3-5-8(11)7-10/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGJDQACNSNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634002 | |

| Record name | Octane-1,2,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382631-43-8 | |

| Record name | 1,2,8-Octanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382631-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane-1,2,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octane 1,2,8 Triol

Targeted Synthesis of Octane-1,2,8-triol

Direct, targeted synthesis of this compound is not extensively detailed in dedicated literature; however, its structure can be assembled using established and reliable organic reactions. General approaches include the hydroxylation of specific octene derivatives or the reduction of corresponding carbonyl compounds. smolecule.com

The synthesis of this compound can be conceived through logical retrosynthetic disconnections based on standard alcohol-forming reactions. One plausible pathway involves the dihydroxylation of an alkene. For instance, starting with 7-octen-1-ol, protection of the terminal alcohol followed by dihydroxylation of the double bond would yield the 1,2-diol moiety. Subsequent deprotection would afford the final triol. The synthesis of a related compound, 1,2-octanediol, can be achieved by reacting 1-octene (B94956) with a mixture of formic acid and hydrogen peroxide or through osmium tetroxide-catalyzed oxidation. chemicalbook.com Another fundamental approach is the reduction of a suitable carbonyl precursor, such as a dihydroxy ketone or an aldehyde-ester, using agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

The synthesis of the structurally related 1,8-octanediol (B150283) is commonly achieved via the high-pressure hydrogenation of suberic acid esters using a copper-chromium oxide catalyst, demonstrating a pathway for functionalizing both ends of an eight-carbon chain. chemicalbook.com Applying this logic to this compound, a potential precursor could be a derivative of suberic acid that already contains, or can be converted to, the 1,2-diol functionality.

This compound possesses a single stereocenter at the C2 position, meaning it can exist as two enantiomers: (R)-octane-1,2,8-triol and (S)-octane-1,2,8-triol. The synthesis of a specific stereoisomer requires chiral-sensitive methodologies.

One effective strategy is asymmetric dihydroxylation. Using a prochiral alkene like 8-hydroxyoct-1-ene (after protecting the hydroxyl group), a Sharpless asymmetric dihydroxylation could install the C1 and C2 hydroxyl groups with a specific, predictable stereochemistry, leading to an enantiomerically enriched product. A similar approach has been demonstrated for the synthesis of chiral 1,2,3-triols from allylic hydroperoxides using a catalytic amount of osmium tetroxide (OsO₄) in the presence of chiral cinchona alkaloid derivatives, achieving high enantioselectivity. tubitak.gov.trresearchgate.net

An alternative approach involves using a "chiral pool" strategy, starting from a readily available, enantiomerically pure building block. For example, the enantioselective synthesis of the stereoisomers of the related octane-1,3,7-triol was accomplished using chiral building blocks like (R)- and (S)-butane-1,3-diol and (S)-butane-1,2,4-triol. nih.gov This highlights a modular strategy where pre-existing stereocenters are incorporated into the final molecule through carbon-carbon bond-forming reactions.

Established Synthetic Pathways for this compound Derivatives

Principles of General Triol Synthesis Applicable to this compound Analogues

The methods developed for synthesizing polyols, particularly those with vicinal (1,2) or skipped (1,3) diol patterns, provide a robust toolkit applicable to the synthesis of this compound and its analogues.

A notable one-pot method for generating 1,2,3-triols involves the osmium-catalyzed intramolecular oxygen atom transfer from allylic hydroperoxides. thieme-connect.com In this process, the hydroperoxide functionality serves a dual role as both the substrate and the co-oxidant for the regeneration of the active osmium species. thieme-connect.com The reaction proceeds smoothly in an aqueous acetone (B3395972) solution with only a catalytic amount of OsO₄, avoiding the need for stoichiometric, often toxic, oxidants. thieme-connect.comresearchgate.net This method has been successfully applied to a variety of allylic hydroperoxides to produce the corresponding triols in high yields. thieme-connect.com

Further refinement of this method includes the use of zeolite-confined osmium(0) nanoclusters as a reusable and more environmentally friendly catalyst system. duzce.edu.trdaneshyari.com This heterogeneous catalyst facilitates the conversion of allylic hydroperoxides to 1,2,3-triols in a water/acetone mixture at room temperature, again without an external co-oxidant. duzce.edu.trdaneshyari.com

| Allylic Hydroperoxide Precursor | Reaction Time (hours) | Isolated Yield (%) | Resulting Triol Product |

|---|---|---|---|

| 2,3-Dimethyl-3-hydroperoxybut-1-ene | 22 | 94 | 2,3-Dimethylbutane-1,2,3-triol |

| 1-Hydroperoxy-1-vinylcyclohexane | 24 | 93 | 1-(1,2-Dihydroxyethyl)cyclohexan-1-ol |

| 3-Hydroperoxy-2-methyl-3-phenylbut-1-ene | 24 | 93 | 2-Methyl-3-phenylbutane-1,2,3-triol |

| 2-Hydroperoxy-1,2-dihydronaphthalene | 42 | 92 | A mixture of naphthalene-1,2,3,4-tetrol isomers |

Achieving stereocontrol is paramount in polyol synthesis. The dihydroxylation of alkenes using reagents like osmium(VIII) oxide or permanganate (B83412) ion is a well-established method that proceeds stereospecifically, delivering both hydroxyl groups to the same face of the double bond. thieme-connect.de When applied to a substrate with a pre-existing stereocenter, such as an allylic alcohol, the facial selectivity of the dihydroxylation can often be controlled, leading to a high degree of diastereoselectivity. thieme-connect.de

A powerful and highly diastereoselective method for creating 1,2,3-triol fragments is the Aldol-Tishchenko reaction of α-oxy ketones. researchgate.netthieme-connect.com In this process, an enolate generated from an α-oxy ketone reacts with an aldehyde (like paraformaldehyde), leading to a 1,2,3-triol derivative as a single diastereoisomer. researchgate.netthieme-connect.com The remarkable stereocontrol, which allows for the creation of a quaternary stereocenter, is attributed to stereoelectronic effects in the reaction's key intermediate. researchgate.netthieme-connect.com

Other advanced strategies include cascade reactions for the one-pot diastereoselective synthesis of 1,3,5-triols from arylalkynyl Grignard reagents and enol esters. researchgate.net Furthermore, iterative approaches using chiral building blocks have been developed to construct complex 1,3-polyol systems with full control over all stereocenters. colab.ws

One-Pot Synthetic Strategies for Triols (e.g., from Allylic Hydroperoxides)

This compound as a Chemical Building Block in Complex Molecule Synthesis

The structure of this compound, featuring three hydroxyl groups, makes it a potentially valuable building block in organic synthesis. smolecule.com The different chemical environments of the hydroxyls—a primary-secondary vicinal diol pair and an isolated primary alcohol—allow for selective protection and functionalization, enabling its incorporation into more complex molecular architectures. cymitquimica.com

While direct applications of this compound are not widely documented, the principle of using polyol backbones as scaffolds is fundamental in the synthesis of natural products and pharmaceuticals. For instance, complex molecules containing a 6,8-dioxabicyclo[3.2.1]octane core, which is itself a constrained triol derivative, are targets of significant synthetic effort due to their biological activities. vulcanchem.comrsc.org These bicyclic systems serve as the central framework for potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2). google.comgoogle.com The synthesis of these molecules often relies on the stereocontrolled formation of the polyol structure, which is then cyclized to form the rigid bicyclic core. vulcanchem.com The triol functionality provides the necessary handles for adding other substituents required for biological activity. vulcanchem.com

Strategic Implementation of Hydroxyl Protecting Groups in this compound Synthesisbeilstein-journals.orgorganic-chemistry.org

The synthesis of complex molecules such as this compound, which possesses three hydroxyl groups of differing reactivity (a primary alcohol at C8, and a vicinal diol moiety with a primary alcohol at C1 and a secondary alcohol at C2), necessitates a sophisticated approach to functional group manipulation. The strategic use of hydroxyl protecting groups is fundamental to achieving regioselectivity, preventing unwanted side reactions, and enabling the desired chemical transformations at specific sites within the molecule. nih.gov The differential reactivity of the primary versus secondary hydroxyls, and the unique configuration of the 1,2-diol, allows for a variety of protection strategies.

A key consideration in the synthesis of a polyol like this compound is the implementation of an orthogonal protecting group strategy. nih.govrsc.org This approach involves using multiple protecting groups that can be installed and removed under distinct and non-interfering reaction conditions. nih.gov This allows for the selective deprotection and subsequent reaction of one hydroxyl group while others remain masked.

Selective Protection of Primary vs. Secondary Hydroxyls

The primary hydroxyl groups at C1 and C8 are sterically less hindered and generally more reactive than the secondary hydroxyl group at C2. highfine.com This difference in reactivity can be exploited to selectively protect the primary alcohols. Bulky protecting groups, such as silyl (B83357) ethers or trityl ethers, are commonly employed for this purpose due to their steric hindrance, which favors reaction at the more accessible primary positions. beilstein-journals.orgbeilstein-journals.org

Commonly used bulky silyl ethers include tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS). nih.govharvard.edu These groups can be introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) or triethylamine. beilstein-journals.orghighfine.com The trityl (Tr) group, another sterically demanding group, is also highly selective for primary alcohols and is typically introduced using trityl chloride in pyridine. beilstein-journals.org

Protection of the 1,2-Diol Moiety

The vicinal diol at the C1 and C2 positions can be protected simultaneously through the formation of a cyclic acetal (B89532) or ketal. chemistrysteps.comwikipedia.org This is a highly efficient strategy for masking the 1,2-diol unit in a single step. Common reagents for this transformation include acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form an acetonide (isopropylidene ketal). beilstein-journals.orgchemistrysteps.com Another option is the use of benzaldehyde (B42025) to form a benzylidene acetal, which can introduce a new chiral center and may offer different stability and deprotection characteristics. chemistrysteps.comcommonorganicchemistry.com The formation of these five- or six-membered cyclic systems is generally favored and provides robust protection under various conditions, particularly basic and reductive conditions. wikipedia.org

Orthogonal Synthetic Strategies

A plausible synthetic route for this compound could involve the following steps:

Selective Protection of the 1,2-Diol: The triol is first reacted with acetone or 2,2-dimethoxypropane under acidic conditions to protect the C1 and C2 hydroxyls as an acetonide. This leaves the C8 primary hydroxyl group free for further modification. beilstein-journals.org

Modification of C8: The exposed C8 hydroxyl can then be subjected to various reactions, such as oxidation, etherification, or esterification.

Deprotection: Finally, the acetonide protecting the 1,2-diol can be removed under acidic conditions to liberate the C1 and C2 hydroxyls. chemistrysteps.com

Alternatively, an orthogonal approach could be employed:

Selective Protection of Primary Hydroxyls: The triol could be reacted with one equivalent of a bulky silylating agent (e.g., TBDPS-Cl) under carefully controlled conditions to favor the protection of the C8 primary hydroxyl, or potentially both the C1 and C8 primary hydroxyls.

Protection of the Remaining Hydroxyl(s): The remaining free hydroxyl(s) could then be protected with a second, orthogonally stable group (e.g., a benzyl (B1604629) ether).

Selective Deprotection: The silyl ether can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the benzyl ether, allowing for modification at the primary position(s). highfine.comthieme-connect.com Conversely, the benzyl ether could be removed by hydrogenolysis, leaving the silyl ether intact. chemistrysteps.com

The choice of protecting group is critical and depends on the planned subsequent reaction steps and the required stability. nih.gov For instance, silyl ethers are generally stable to basic and nucleophilic reagents but are cleaved by acids and fluoride ions. highfine.com Ester protecting groups like acetyl (Ac) or benzoyl (Bz) are stable to acidic conditions but are readily removed by basic hydrolysis. chemistrysteps.com

The following table summarizes various protecting groups that could be strategically implemented in a synthesis of this compound.

| Protecting Group | Abbreviation | Target Functionality | Protection Reagents | Deprotection Conditions | Citations |

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | Primary > Secondary Alcohols | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or H⁺ (e.g., HCl, Formic Acid) | beilstein-journals.orgthieme-connect.commasterorganicchemistry.com |

| tert-Butyldiphenylsilyl Ether | TBDPS | Primary Alcohols | TBDPS-Cl, Imidazole, DMF | TBAF, THF | beilstein-journals.orgnih.gov |

| Trimethylsilyl (B98337) Ether | TMS | All Alcohols | TMS-Cl, Pyridine | Mild acid; K₂CO₃, MeOH | beilstein-journals.org |

| Trityl Ether | Tr | Primary Alcohols | Tr-Cl, Pyridine | Mild acid (e.g., TsOH, AcOH) | beilstein-journals.orgbeilstein-journals.org |

| Acetonide (Isopropylidene Ketal) | - | 1,2-Diols, 1,3-Diols | Acetone or 2,2-Dimethoxypropane, H⁺ (e.g., TsOH) | Aqueous Acid (e.g., HCl, AcOH) | beilstein-journals.orgchemistrysteps.com |

| Benzylidene Acetal | - | 1,2-Diols, 1,3-Diols | Benzaldehyde, ZnCl₂ or H⁺ | Hydrogenolysis (Pd/C, H₂); Aqueous Acid | chemistrysteps.comcommonorganicchemistry.com |

| Acetate (B1210297) Ester | Ac | All Alcohols | Acetic Anhydride, Pyridine | Base (e.g., NaOH, K₂CO₃), MeOH/H₂O | highfine.comchemistrysteps.com |

| Benzoyl Ester | Bz | All Alcohols | Benzoyl Chloride, Pyridine | Base (e.g., NaOH, K₂CO₃), MeOH/H₂O | highfine.comchemistrysteps.com |

Reactivity and Chemical Transformations of Octane 1,2,8 Triol

Elucidating the Influence of Hydroxyl Group Vicinity on Octane-1,2,8-triol Reactivity

The reactivity of the hydroxyl groups in this compound is not uniform; it is significantly influenced by their relative positions on the octane (B31449) backbone. The molecule contains two distinct types of hydroxyl environments: the 1,2-diol (a vicinal diol) and the isolated 8-hydroxyl group (a primary alcohol).

The proximity of the two hydroxyl groups at the C1 and C2 positions introduces specific electronic and steric effects. Research on analogous polyols demonstrates that vicinal diols exhibit different reactivity compared to isolated hydroxyl groups. researchgate.net The close presence of two oxygen atoms can lead to intramolecular hydrogen bonding, which can alter the acidity and nucleophilicity of the involved hydroxyls. Furthermore, reactions at one of the vicinal hydroxyls can be sterically hindered or electronically influenced by the adjacent hydroxyl group. For instance, in oxidation reactions, vicinal diols can be cleaved at the C-C bond between the hydroxyl-bearing carbons under specific conditions, a reaction pathway not available to the isolated C8 hydroxyl group. uni-muenchen.de

Conversely, the primary hydroxyl group at the C8 position behaves more like a simple long-chain primary alcohol. It is generally less sterically hindered than the secondary hydroxyl at C2, making it a likely target for reactions sensitive to steric bulk. nih.gov Studies on the oxidation of complex polyols show that catalysts can selectively target less hindered secondary alcohols over those with more adjacent substituents. nih.gov In the case of this compound, the C8-OH is primary and remote from other functionalities, suggesting it would be more accessible for many transformations. The addition of a hydroxyl group to a carbon chain is known to significantly increase viscosity, a factor that can influence reaction conditions. copernicus.org

The differential reactivity is summarized in the table below:

| Hydroxyl Group Position | Key Structural Feature | Expected Reactivity Characteristics |

| C1-OH & C2-OH | Vicinal Diol | - Potential for intramolecular hydrogen bonding. - Susceptible to oxidative cleavage between C1 and C2. - Reactivity of one -OH is influenced by the adjacent -OH. - Can act as a bidentate ligand for metal catalysts. |

| C8-OH | Isolated Primary Alcohol | - Generally higher reactivity for sterically sensitive reactions. - Behaves similarly to a simple long-chain alcohol. - Less influenced by the electronic effects of other hydroxyls. |

This inherent difference in reactivity allows for the possibility of regioselective reactions, where one part of the molecule is modified while leaving the other intact, a crucial aspect for its use as a versatile building block in synthesis. rsc.org

Reaction Kinetics and Mechanistic Studies Pertinent to Octane Chain Substitution Patterns in Triols

The kinetics and mechanisms of reactions involving this compound are governed by the principles of polyol and long-chain alkane chemistry. The substitution pattern of hydroxyl groups along the octane chain is a critical determinant of reaction rates and pathways.

Mechanistic studies on similar molecules show that reactions can proceed through various pathways, including nucleophilic substitution (SN1 or SN2), elimination, or oxidation, depending on the reagents and conditions. accessengineeringlibrary.com For substitution reactions, the primary hydroxyl at C8 would likely favor an SN2 mechanism due to its lower steric hindrance, while the secondary hydroxyl at C2 might undergo SN1 or SN2 reactions, with the former being facilitated by a polar protic solvent that can stabilize a potential carbocation intermediate.

The rate of reaction is influenced by several factors. In catalyzed reactions, such as the formation of polyurethanes from polyols and isocyanates, the concentration of reactants and the catalyst type are key. ekb.egmdpi.com Kinetic studies on chain-extension reactions show that reaction rates can be determined by monitoring changes in physical properties like viscosity or by spectroscopic methods. uni-bayreuth.de For this compound, the rate of reaction at the different hydroxyl sites would vary. For example, in a polyurethane formulation, the more accessible primary C8-OH might react faster than the secondary C2-OH. acs.org

The mechanism for amine-catalyzed urethane (B1682113) formation, for instance, can involve the formation of a complex between the amine catalyst and the isocyanate, which is then attacked by the polyol's hydroxyl group. ekb.eg The activation energy for such reactions can be calculated using the Arrhenius equation, providing insight into the temperature dependence of the reaction rate. uni-bayreuth.de For a molecule like this compound, distinct activation energies would be associated with reactions at the C1/C2 vicinal diol versus the C8 primary alcohol, allowing for kinetic control of product distribution.

Derivatization Strategies for this compound

The three hydroxyl groups of this compound serve as handles for a wide range of chemical modifications, enabling the synthesis of diverse derivatives. These derivatization strategies often exploit the different reactivities of the vicinal diol and the isolated primary alcohol to achieve selective functionalization.

The hydroxyl groups of this compound can undergo typical alcohol reactions to introduce new functional groups, thereby modifying the compound's physical and chemical properties.

Esterification and Acylation: The hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or anhydrides. This is a common strategy for creating derivatives. For example, long-chain esters can be synthesized, and the reaction conditions can sometimes be tuned to selectively acylate the more reactive primary C8-hydroxyl over the C1 and C2 hydroxyls. acs.org

Etherification: Ethers can be formed, for instance, through a Williamson ether synthesis where the alcohol is first converted to an alkoxide. Methods for ether synthesis often involve the reaction of carbanions with electrophilic oxygen sources or the attack of nucleophilic oxygen on electrophilic carbon. acs.org

Oxidation: Selective oxidation can convert the hydroxyl groups into carbonyl functionalities. The primary alcohol at C8 can be oxidized to an aldehyde or further to a carboxylic acid, while the secondary alcohol at C2 can be oxidized to a ketone. The vicinal diol moiety can be susceptible to oxidative cleavage to yield dicarboxylic acids under stronger conditions. uni-muenchen.de

Ketalization: The vicinal diol at the C1 and C2 positions is particularly suited for forming cyclic ketals by reacting with a ketone, such as acetone (B3395972), in the presence of an acid catalyst. researchgate.net This reaction can be used as a strategy to protect the 1,2-diol while leaving the C8-hydroxyl group available for other transformations.

Polymerization: As a triol, the compound can act as a cross-linker in polymerization reactions. In polyurethane synthesis, it can react with diisocyanates to form a cross-linked polymer network, contributing to the rigidity of the final material. acs.orgmdpi.com

The following table presents a summary of potential derivatization reactions:

| Reaction Type | Reagents | Functional Group Formed | Notes |

| Esterification | Carboxylic acid, Acid chloride, Anhydride | Ester (-O-C=O)R | Can be used to add long or short alkyl/aryl chains. |

| Etherification | Alkyl halide (via alkoxide) | Ether (-O-R) | Modifies polarity and hydrogen bonding capability. |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO₄) | Aldehyde, Ketone, Carboxylic acid | Product depends on the alcohol type (1°/2°) and reagent strength. |

| Ketalization | Ketone (e.g., acetone), Acid catalyst | Cyclic Ketal | Selective protection of the 1,2-diol moiety is possible. researchgate.net |

| Urethane Formation | Diisocyanate | Urethane (-NH-C(=O)-O-) | Acts as a cross-linker in polyurethane foams. ekb.eg |

This compound possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (R)-Octane-1,2,8-triol and (S)-Octane-1,2,8-triol. Any chemical transformation involving this stereocenter or the creation of new ones must consider the stereochemical outcome.

The synthesis of diols and polyols with high stereochemical control is a significant area of organic chemistry. acs.orgrsc.org When derivatizing this compound, the pre-existing chirality at C2 can influence the stereochemistry of subsequent reactions, a phenomenon known as diastereoselective induction. For example, a reaction that creates a new stereocenter at C1 or C3 may favor the formation of one diastereomer over the other.

Strategies for controlling stereochemistry include:

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer. For instance, asymmetric transfer hydrogenation can reduce diketones to chiral diols with high stereoselectivity. bohrium.com Similar principles can be applied to reactions on derivatives of this compound.

Substrate Control: The inherent stereochemistry of the starting material can direct the outcome of a reaction. The vicinal diol at C1-C2 can coordinate to a metal catalyst in a specific geometry, guiding the approach of a reagent from a particular face of the molecule.

Protecting Groups: Strategic use of protecting groups can influence stereoselectivity. For example, converting the 1,2-diol into a cyclic acetal (B89532) or ketal creates a rigid ring structure that can block one face of the molecule, forcing a reagent to attack from the opposite, less-hindered side.

The development of stereoselective methods is crucial for synthesizing optically active molecules, which is particularly important in fields like pharmaceuticals and materials science where the three-dimensional structure of a molecule dictates its function. nih.govrsc.orgresearchgate.net The synthesis of complex polyols often requires careful planning to control the stereochemistry at multiple centers. rsc.org

Advanced Analytical Characterization of Octane 1,2,8 Triol

Application of Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the precise atomic arrangement of Octane-1,2,8-triol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide detailed information about the carbon skeleton, the location of functional groups, and the compound's molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. For this compound, both ¹H and ¹³C NMR would provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different chemical environments of the hydrogen atoms. Protons attached to or near the electron-withdrawing hydroxyl groups are deshielded and appear at higher chemical shifts (downfield). The protons on the aliphatic chain would resonate in the typical upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Due to the molecule's asymmetry, eight distinct signals would be expected. The carbons bonded to the hydroxyl groups (C1, C2, and C8) are significantly deshielded and resonate at the lowest fields. libretexts.orgcareerendeavour.com The chemical shifts of sp³ carbons attached to oxygen atoms typically range from 50-80 ppm. careerendeavour.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and increments.

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.4 - 3.7 (multiplet) | ~64-66 |

| C2 (-CHOH-) | ~3.5 - 3.8 (multiplet) | ~72-74 |

| C3-C7 (-CH₂-) | ~1.2 - 1.6 (multiplets) | ~22-34 |

| C8 (-CH₂OH) | ~3.6 (triplet) | ~62-63 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a molecule. For a polyol like this compound, the molecular ion peak in electron ionization (EI) mass spectrometry may be weak or absent due to facile fragmentation. libretexts.org The fragmentation is typically driven by the cleavage of bonds adjacent to the hydroxyl groups (α-cleavage) and the loss of water molecules. libretexts.orgaip.org

Key fragmentation pathways would include:

Loss of water: [M-H₂O]⁺, [M-2H₂O]⁺, and [M-3H₂O]⁺.

Alpha-cleavage: Cleavage of C-C bonds adjacent to the C-O bonds. For instance, cleavage between C1 and C2 would yield a [CH₂OH]⁺ fragment (m/z 31), and cleavage between C2 and C3 could lead to fragments like [CH₃(CH₂)₅CHOH]⁺.

Combined fragmentation: Successive losses of water and alkyl or hydroxyl-containing radicals. A study on the related compound 1,2,7,8-octanetetrol (B1593625) showed major fragments corresponding to the successive loss of three water molecules from the [M-CH₂OH]⁺ ion. aip.org

Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162 | [C₈H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 144 | [M-H₂O]⁺ | Loss of one water molecule |

| 131 | [M-CH₂OH]⁺ | α-cleavage at C1-C2 |

| 126 | [M-2H₂O]⁺ | Loss of two water molecules |

| 113 | [M-H₂O-CH₂OH]⁺ | Loss of water and hydroxymethyl radical |

| 45 | [CH(OH)CH₃]⁺ | Cleavage at C2-C3 with rearrangement |

| 31 | [CH₂OH]⁺ | α-cleavage at C1-C2 |

Chromatographic Methods for Purity Assessment and Separation of this compound (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Due to the three polar hydroxyl groups, this compound has a high boiling point and low volatility, making its direct analysis by GC challenging. To overcome this, a derivatization step is typically employed to convert the polar -OH groups into less polar, more volatile ethers or esters. researchgate.net

A common derivatization method is silylation, where the hydroxyl groups react with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. copernicus.orgnih.govoup.com This procedure has been successfully used for the GC analysis of various polyols. nih.govoup.com The derivatized sample can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) with a Flame Ionization Detector (FID). A commercial sample of 1,2,8-Octanetriol was shown to have its purity assessed by GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. uva.nl

Separation Mode: Reversed-phase HPLC (RP-HPLC) using a C18 or C8 stationary phase is the most common approach. The mobile phase would typically consist of a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary for effective separation from impurities.

Detection: A significant challenge in the HPLC analysis of polyols is detection, as they lack a strong UV-absorbing chromophore. Several detection strategies can be employed:

Refractive Index Detector (RID): This universal detector is sensitive to changes in the refractive index of the mobile phase caused by the analyte. It is a common choice for sugar and polyol analysis.

Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RID and is compatible with gradient elution.

Post-Column Derivatization: A specific method for detecting polyols involves post-column complexation with copper(II) ions. The resulting complex can be detected by a UV detector, significantly enhancing sensitivity and selectivity. researchgate.net This approach has been successfully applied to the analysis of various diols and triols. researchgate.net

Chiral Analytical Methods for Enantiomeric and Diastereomeric Analysis of this compound

This compound possesses a single chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-octane-1,2,8-triol and (S)-octane-1,2,8-triol. The separation and quantification of these enantiomers are crucial in stereoselective synthesis and for understanding biological activity. This requires specialized chiral analytical methods.

Direct Chiral Chromatography

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral Gas Chromatography (GC): This technique uses capillary columns coated with a CSP, often a derivatized cyclodextrin. gcms.czresearchgate.net For the analysis of polar analytes like this compound, derivatization to a less polar form (e.g., acetate (B1210297) or trifluoroacetate) is generally required before injection. researchgate.netsigmaaldrich.com The resolution of acetylated octane-1,3,7-triol enantiomers has been demonstrated using GC. nih.gov Cyclodextrin-based CSPs, such as Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin, are known to be highly versatile and effective for the separation of chiral alcohols, diols, and triols. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for enantiomeric separation, often without the need for derivatization. rsc.org A vast number of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) being among the most popular and versatile. rsc.orgresearchgate.net The separation of the (R)- and (S)-enantiomers of this compound would be achieved by selecting an appropriate CSP and mobile phase (either normal-phase or reversed-phase).

Indirect Chiral Chromatography

The indirect approach involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single, pure enantiomer of a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated using standard, non-chiral GC or HPLC columns. After separation, the individual diastereomers can be chemically converted back to the original enantiomers, although this is more common in preparative-scale separations. This method, while effective, can be more labor-intensive than direct methods. chemistrydocs.com

Exploration of Biological Activities and Structure Activity Relationships of Octane 1,2,8 Triol

In Vitro Bioactivity Screening and Assays of Octane-1,2,8-triolnih.govnaturalproducts.net

In vitro bioactivity screening of Octane-1,2,8-triol is still a developing area of research, with limited published data available. However, the presence of three hydroxyl groups suggests potential for a range of biological interactions. smolecule.com Triols, as a class of compounds, are generally considered to have low to moderate toxicity. smolecule.com

Bioassay-guided purification of extracts from natural sources, such as Myristica fragrans, has led to the isolation of various bioactive compounds, including phenylpropanoids and neolignans. researchgate.net These studies often employ assays to test for activities like inhibition of lipid peroxidation and cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net While these specific studies did not identify this compound, the methodologies are relevant for assessing its potential anti-inflammatory and antioxidant activities.

Enzyme assays are a common method to screen for bioactivity. For instance, in the study of lysosomal storage disorders, various compounds are tested for their ability to inhibit specific enzymes. google.com A typical assay might involve incubating a cell lysate with a substrate and measuring the rate of product formation in the presence and absence of the test compound. google.com Compounds showing significant inhibition, often defined as greater than 50% at a certain concentration (e.g., 100 μM), are identified as hits for further investigation. google.com

The following table outlines potential in vitro assays that could be used to screen the bioactivity of this compound, based on common practices for similar compounds.

| Assay Type | Target/Endpoint | Potential Biological Activity |

| Antioxidant Assay | Lipid Peroxidation | Antioxidant |

| Anti-inflammatory Assay | COX-1 and COX-2 Enzyme Inhibition | Anti-inflammatory |

| Enzyme Inhibition Assay | Various (e.g., glycosidases) | Enzyme Inhibition |

| Cytotoxicity Assay | Cell Viability (e.g., K-562 cells) | Cytotoxicity |

Computational Approaches for Bioactivity Prediction and Modeling for Octane-1,2,8-triolnih.gov

Computational tools are increasingly used to predict the potential biological activities and toxicities of chemicals, providing a rapid and cost-effective screening method. epa.govepa.gov Programs like the EPA's ToxCast utilize high-throughput screening (HTS) assays to evaluate the bioactivity of thousands of chemicals. epa.govmemberclicks.net These approaches can help prioritize chemicals for further in-depth testing.

High-Throughput Transcriptomics (HTTr) is a powerful method that profiles the expression of thousands of genes in response to chemical exposure. nih.govepa.gov This data can be used to identify biological pathway altering concentrations (BPACs) and predict potential mechanisms of action. nih.gov For instance, a screen of over 1200 chemicals in U-2 OS cells using HTTr demonstrated the reproducibility and utility of this approach for hazard evaluation. nih.gov

High-Throughput Phenotypic Profiling (HTPP), such as the Cell Painting assay, uses fluorescent dyes to label different cellular components and measures changes in cell morphology after chemical exposure. researchgate.net This can provide insights into a compound's mechanism of action by comparing its morphological profile to those of compounds with known targets. researchgate.net

While specific computational data for this compound is not extensively published, the EPA's CompTox Chemicals Dashboard provides a platform where such data, including ToxCast summaries and predictions, can be accessed for a vast number of chemicals. epa.gov These computational models can predict various properties, from physical-chemical characteristics to potential toxicological endpoints.

The table below summarizes key computational approaches relevant to predicting the bioactivity of this compound.

| Computational Approach | Description | Predicted Outputs |

| ToxCast | High-throughput screening using a large portfolio of in vitro assays. epa.gov | Bioactivity profiles across numerous biological targets. |

| High-Throughput Transcriptomics (HTTr) | Measures changes in gene expression in response to chemical exposure. nih.gov | Putative mechanisms of action, biological pathway altering concentrations (BPACs). nih.gov |

| High-Throughput Phenotypic Profiling (HTPP) | Analyzes changes in cellular morphology using high-content imaging. researchgate.net | Morphological profiles for mechanism of action prediction. |

Investigation of Structure-Activity Relationships (SAR) in this compound and its Analoguessmolecule.comepa.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's chemical structure influences its biological activity. oncodesign-services.com The core principle of SAR is that the arrangement of atoms and functional groups dictates how a molecule interacts with biological targets. oncodesign-services.com

SAR studies typically involve the synthesis and biological testing of a series of analogues where the structure is systematically modified. oncodesign-services.com For this compound, analogues could include isomers with different hydroxyl group positions (e.g., octane-1,3,8-triol), as well as molecules with altered chain lengths or different functional groups. nih.gov By comparing the bioactivities of these analogues, researchers can deduce which structural features are critical for a particular biological effect. oncodesign-services.com

For example, in the study of nonsecosteroidal Vitamin D analogues, SAR studies of triol derivatives based on a dicarba-closo-dodecaborane scaffold helped to identify key structural elements for biological activity. researchgate.net Similarly, research on bioactive ent-pimaranes involved the synthesis of analogues with different substitution patterns to understand the SAR for their biological effects. acs.org

Computational SAR techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate chemical structure with biological activity. oncodesign-services.com These models can then be used to predict the activity of new, untested compounds. oncodesign-services.com

The following table outlines potential structural modifications to this compound and the expected impact on its properties, which would be investigated in SAR studies.

| Structural Modification | Potential Impact on Properties |

| Change in position of hydroxyl groups | Altered polarity, hydrogen bonding, and receptor binding affinity. |

| Alteration of the alkyl chain length | Modified lipophilicity and pharmacokinetic properties. |

| Introduction of other functional groups | Changes in chemical reactivity and biological targets. |

| Stereochemical variations | Different interactions with chiral biological molecules like enzymes and receptors. |

Postulated Roles of this compound in Biochemical Pathways

While the specific roles of this compound in biochemical pathways are not yet well-defined, its structure as a fatty alcohol suggests potential involvement in lipid metabolism. foodb.ca Fatty alcohols are known to be involved in processes such as lipid transport and fatty acid metabolism. foodb.ca

One potential pathway is the biotransformation of diols and triols through oxidation. For example, the microbial oxidation of 3-methyl-octane-1,4-diol involves the oxidation of a primary hydroxyl group to a carboxylic acid, which can then cyclize to form a lactone. researchgate.net A similar two-step oxidation process could potentially occur with this compound, leading to the formation of various metabolites.

Given that some polyhydroxylated alkaloids show potent glycosidase inhibitory activity, it is plausible that this compound or its analogues could interact with enzymes involved in carbohydrate metabolism. researchgate.net The hydroxyl groups could mimic the structure of sugars, allowing the molecule to bind to the active site of glycosidases.

The compound could also serve as a precursor in the synthesis of more complex molecules. The hydroxyl groups are reactive sites for esterification and etherification, which could lead to its incorporation into larger lipids or other biomolecules. smolecule.com

Further research, particularly using metabolomics and tracer studies, is needed to elucidate the precise biochemical pathways in which this compound participates.

Emerging Research Applications of Octane 1,2,8 Triol

Octane-1,2,8-triol, a tri-functional alcohol with the molecular formula C₈H₁₈O₃, is a compound of growing interest in various scientific fields. smolecule.comcymitquimica.com Its unique structure, featuring hydroxyl groups at the 1, 2, and 8 positions of an octane (B31449) backbone, provides a combination of a hydrophilic head and a flexible hydrophobic chain, opening avenues for novel applications. cymitquimica.com This article explores the emerging research applications of this specific triol, focusing on its potential in pharmaceutical synthesis, agrochemistry, and interdisciplinary studies.

Q & A

Q. What ethical and reporting standards apply to studies using this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

- Ethics : Declare IACUC approval and compliance with NIH/OECD standards.

- Data Transparency : Share raw NMR spectra, chromatograms, and animal weight/health metrics in repositories like Figshare.

- Conflict of Interest : Disclose funding sources and patent applications related to the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.